3-(4-Hydroxyphenyl)Propanamide
Overview
Description
3-(4-Hydroxyphenyl)Propanamide is a synthetic drug that binds to the human liver . It has been shown to be effective in preventing implantation of fertilized eggs, and can be used as a diagnostic agent for determining the presence of certain conditions .
Synthesis Analysis
The synthesis of this compound involves the creation of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . The resultant novel 3-(4-hydroxyphenyl)amino propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis
The molecular formula of this compound is C9H11NO2 . Its molecular weight is 165.19 . The InChI key is OEHZEBOCZWCVMK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is OC1=CC=C(CCC(N)=O)C=C1 . The storage temperature is normal and it is classified as Acute Tox. 4 Oral .Scientific Research Applications
1. Glucocorticoid Receptor Modulation
3-(4-Hydroxyphenyl)Propanamide derivatives have been studied for their potential as glucocorticoid receptor modulators. Research on dimethyl-diphenyl-propanamide derivatives, including 4-hydroxyphenyl propanamide, demonstrated their capability to act as agonists in GR-mediated transrepression assays while maintaining reduced activity in transactivation assays. These compounds, like compounds 17 and 30, showed promising anti-inflammatory activity comparable to prednisolone with decreased side effects related to blood glucose increases and hepatic tyrosine aminotransferase expression (Yang et al., 2010).
2. Quantum Chemical Studies in Anti-Prostatic Carcinoma Drug
This compound analogs, like bicalutamide, are used in treating prostate cancer. Quantum chemical studies using Arguslab software assessed the steric energy and most energetically favorable conformation of bicalutamide, providing insights into its effectiveness in blocking androgen receptors on prostate tissue cells (Otuokere & Amaku, 2015).
3. Kappa Opioid Receptor Antagonists
Studies on N-substituted 4β-Methyl-5-(3-hydroxyphenyl)-7α-amidomorphans, which include compounds with a 3-hydroxyphenyl group, revealed their potency as selective kappa opioid receptor antagonists. This research offers significant insights into the development of new analgesics and treatments for addiction and mood disorders (Carroll et al., 2006).
4. Luminescent Properties for White Light Emission
Benzothiazole derivatives, including N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, have been synthesized to study their luminescent properties. These compounds show potential in creating white-light-emitting devices due to their varied emission regions, which cover the component elements of white light (Lu et al., 2017).
5. Theranostic Agents for Malignant Melanoma
Novel radioiodinated phenylacetamide derivatives, including 3-(3-(123/131)I-iodo-4-hydroxyphenyl)propanamide, have been synthesized as potential theranostic agents for malignant melanoma. These agents show high binding affinity to melanin, suggesting their utility in the diagnosis and treatment of melanoma (Chang et al., 2016).
6. Selective Androgen Receptor Modulators for Hormonal Male Contraception
The compound (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) was evaluated as a potential selective androgen receptor modulator for hormonal male contraception. The study highlighted S-23's potential in suppressing LH levels, affecting spermatogenesis, and being reversible after treatment cessation (Jones et al., 2009).
Future Directions
The future directions of 3-(4-Hydroxyphenyl)Propanamide research could involve further elucidation of its intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following intake and the substantial modulation of metabolic homeostasis . Additionally, insights into the development of functional foods, including this compound, and preventive pharmaceuticals targeting GPR41 could be valuable .
Mechanism of Action
- The primary target of propionamide is not explicitly documented in available sources. However, it belongs to the class of primary carboxylic acid amides . These compounds have the general structure RC(=O)NH₂, where R represents an organic group. In the case of propionamide, the R group consists of a 3-(4-hydroxyphenyl)propanamide moiety .
Target of Action
Biochemical Analysis
Biochemical Properties
3-(4-Hydroxyphenyl)Propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme activity, which can lead to changes in metabolic flux and cellular responses .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the viability and proliferation of various cell types, including cancer cells and non-cancerous cells. It has been reported to induce changes in reactive oxygen species (ROS) levels, which can impact cell signaling and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular processes such as apoptosis, cell cycle regulation, and metabolic pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in research. Over time, the compound may undergo degradation, which can affect its activity and potency. Long-term studies have indicated that this compound can have sustained effects on cellular function, although its stability may vary depending on storage conditions and experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy in cellular processes .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5,11H,3,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHZEBOCZWCVMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585320 | |
Record name | 3-(4-Hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-70-2 | |
Record name | 4-Hydroxybenzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23838-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Hydroxyphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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